alpha,alpha'-Dianilino-p-xylene (DADPX) is a small organic molecule with the chemical formula C20H20N2. It can be synthesized through various methods, including the condensation reaction of p-xylene diamine with p-benzoquinone []. DADPX is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
DADPX has been explored for its potential applications in material science due to its unique properties. Some research suggests DADPX could be a promising candidate for:
Alpha,alpha'-Dianilino-p-xylene is an organic compound with the chemical formula and a CAS number of 13170-62-2. It features two aniline groups attached to a p-xylene backbone, which contributes to its unique properties. This compound is characterized by its aromatic structure, which includes two phenyl rings linked through a p-xylene unit. The presence of amine functional groups allows for diverse reactivity and potential applications in various fields, including materials science and pharmaceuticals.
Alpha,alpha'-Dianilino-p-xylene can be synthesized through various methods:
The unique structure of alpha,alpha'-dianilino-p-xylene allows for several applications:
Several compounds share structural similarities with alpha,alpha'-dianilino-p-xylene. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Diethyl-p-phenylenediamine | Contains two amine groups on a phenyl backbone | Used in rubber production and as a dye intermediate |
Aniline | Simple amine attached to a phenyl group | Basic building block for many organic reactions |
p-Xylylenediamine | Contains two amine groups on a xylene backbone | Potentially used in polymer synthesis |
Alpha,alpha'-dianilino-p-xylene is unique due to its dual aniline substituents on a p-xylene core, which enhances its reactivity and potential applications compared to simpler derivatives like aniline or p-xylylenediamine.
The synthesis of alpha,alpha'-dianilino-p-xylene can be achieved through several well-established routes. The most documented method involves the nucleophilic substitution reaction between p-xylylene dichloride (1,4-bis(chloromethyl)benzene) and aniline under controlled conditions. This reaction proceeds through the following mechanism:
Another effective synthetic route involves the reaction of p-xylene-α,α'-diol with aniline in the presence of potassium hydroxide. This approach utilizes hydroxyl groups as leaving groups, which are activated under basic conditions to facilitate the nucleophilic substitution by aniline.
The chemical structure of alpha,alpha'-dianilino-p-xylene can be represented as follows:
$$
\begin{array}{ccc}
\mathrm{C}6\mathrm{H}5\mathrm{NH} & - & \mathrm{CH}2 \
& | & \
& \mathrm{C}6\mathrm{H}4 & \
& | & \
\mathrm{C}6\mathrm{H}5\mathrm{NH} & - & \mathrm{CH}2
\end{array}
$$
This structure highlights the p-xylene backbone with two aniline groups attached at the methyl positions, forming the key N-C bonds that characterize this compound.
Research has demonstrated that the synthesis of alpha,alpha'-dianilino-p-xylene can be optimized through careful selection of catalysts and solvents. One effective approach involves the solution polycondensation of α,α'-dibromo-p-xylene with aniline in N-methyl-2-pyrrolidone (NMP) at elevated temperatures (approximately 150°C) using potassium bicarbonate as an acid acceptor.
Studies have investigated the effects of various reaction media on the synthesis of N-phenylated polyamines derived from this compound. Polar aprotic solvents such as N,N-dimethylacetamide (DMAc), NMP, and dimethyl sulfoxide (DMSO) generally provide better results with polymers having inherent viscosities above 0.2 dl g⁻¹.
This catalytic method offers several advantages:
Table 1 below compares the effectiveness of different solvents in the synthesis process:
Solvent | Reaction Homogeneity | Polymer Viscosity (dl g⁻¹) | Advantages |
---|---|---|---|
NMP | Homogeneous | >0.2 | Best overall performance |
DMAc | Heterogeneous | >0.2 | Good polymer formation |
DMSO | Heterogeneous | >0.2 | Good polymer formation |
Anisole | Homogeneous | <0.2 | Poor polymer formation despite homogeneity |
HMPA | Heterogeneous | Variable | Environmental concerns |
Nitrobenzene | Heterogeneous | Variable | Toxicity concerns |
The industrial production of alpha,alpha'-dianilino-p-xylene involves scaling up laboratory synthesis methods while optimizing reaction parameters for efficiency, yield, and purity. The most viable route for large-scale production involves the reaction of p-xylylene dichloride with aniline under controlled conditions.
Key considerations for industrial-scale production include:
The reactivity of alpha,alpha'-dianilino-p-xylene as a monomer has been studied extensively, particularly in comparison with related amine compounds. In polymerization studies, this compound demonstrates higher reactivity compared to other amine derivatives.
In comparative research examining the solution polycondensation of α,α'-dibromo-p-xylene with various amines, including aniline, α,α'-dianilino-p-xylene, and their trimethylsilyl derivatives, α,α'-dianilino-p-xylene produced polymers with the highest inherent viscosity (0.3 dl g⁻¹). This indicates superior performance in polymer formation.
Table 2: Reactivity Comparison of Amines in Polycondensation with α,α'-Dibromo-p-Xylene
The enhanced reactivity of alpha,alpha'-dianilino-p-xylene can be attributed to:
Irritant